In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)
In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl cyclohexyloxyacetate, registered under CAS number 68901-15-5, is a synthetic fragrance ingredient valued for its complex olfactory profile.[1][2] It is characterized by a strong, fruity, green, and herbal aroma, often with nuances of pineapple and galbanum.[1] This technical guide provides a comprehensive overview of its physicochemical properties, safety and toxicological data, synthesis, and analytical methodologies.
Physicochemical Properties
Allyl cyclohexyloxyacetate is a colorless to pale yellowish liquid.[3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₃ | [3][4] |
| Molecular Weight | 198.26 g/mol | [3][5] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 254.86 °C to 283 °C | [3][4] |
| Melting Point | 22.95 °C (estimated) | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4][6] |
| Density / Specific Gravity | 1.012 - 1.022 g/cm³ @ 20-25 °C | [4][6] |
| Refractive Index | 1.459 - 1.465 @ 20 °C | [3][6] |
| Water Solubility | 211.1 mg/L (estimated) | [4] |
| Vapor Pressure | 0.0151 - 0.021 mmHg @ 20-25 °C | [4][7] |
| log Kₒw (Octanol/Water Partition Coefficient) | 2.5 - 2.72 (estimated) | [4][7] |
Applications
The primary application of Allyl cyclohexyloxyacetate is as a fragrance ingredient in a variety of consumer products. Its unique scent profile makes it a valuable component in:
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Fine Fragrances: Used to impart green, fruity, and herbal notes, particularly in fougère and chypre compositions.[1]
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Personal Care Products: Incorporated into soaps, detergents, and other toiletries.
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Household Products: Utilized in cleaning agents and air fresheners.
Beyond its use in fragrances, it is also noted as an intermediate in organic synthesis for specialty chemicals.[3]
Safety and Toxicology
A summary of the available safety and toxicological data for Allyl cyclohexyloxyacetate is presented below.
| Endpoint | Result | Classification/Remarks | Source(s) |
| Acute Oral Toxicity | LD50: 500 mg/kg (bodyweight) | Harmful if swallowed. | [8] |
| Skin Irritation | Causes skin irritation. | [5] | |
| Eye Irritation | Causes serious eye damage/irritation. | [5][8] | |
| Skin Sensitization | May cause an allergic skin reaction. | Based on a weight of evidence, it does not present a concern for skin sensitization, but due to its irritation potential, the level of free allyl alcohol is limited to less than 0.1% by IFRA standards. | [4][8] |
| Genotoxicity (Ames Test) | Not mutagenic. | The mutagenic activity was assessed in an Ames assay (OECD TG 471) and it was found to be not mutagenic. | [4] |
| Phototoxicity/Photoallergenicity | Does not present a concern. | The available UV spectra show limited absorption in the 290-700 nm range. | [4] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [8] |
Handling Precautions: Standard laboratory safety protocols should be followed when handling Allyl cyclohexyloxyacetate. This includes wearing protective gloves, eye protection, and ensuring good ventilation.[5][8] Avoid contact with skin and eyes.[5]
Experimental Protocols
Synthesis of Allyl Cyclohexyloxyacetate
The following is a representative protocol for the synthesis of Allyl cyclohexyloxyacetate, adapted from patent literature.[9] The process involves a two-step reaction: the hydrogenation of ethyl phenoxyacetate to form ethyl cyclohexyloxyacetate, followed by a transesterification reaction with allyl alcohol.
Step 1: Hydrogenation of Ethyl Phenoxyacetate
-
Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.
-
Reagents:
-
Ethyl phenoxyacetate
-
Ethanol (solvent)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Hydrogen gas
-
-
Procedure:
-
Charge the autoclave with ethyl phenoxyacetate and ethanol.
-
Add the Pd/C catalyst. The weight ratio of catalyst to ethyl phenoxyacetate should be between 0.0001:1 and 0.5:1.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 0.1 - 18 MPa.
-
Heat the mixture to 40 - 280 °C while stirring.
-
Maintain the reaction for 1 - 60 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains ethyl cyclohexyloxyacetate.
-
Step 2: Transesterification to Allyl Cyclohexyloxyacetate
-
Apparatus: A round-bottom flask equipped with a reflux condenser, Dean-Stark trap (or similar for azeotropic removal of ethanol), stirrer, and heating mantle.
-
Reagents:
-
Ethyl cyclohexyloxyacetate (from Step 1)
-
Allyl alcohol
-
Potassium carbonate (catalyst)
-
Toluene (entrainer, optional)
-
-
Procedure:
-
To the flask, add ethyl cyclohexyloxyacetate and an excess of allyl alcohol (weight ratio of ethyl cyclohexyloxyacetate to allyl alcohol of 1:0.1 to 1:5).
-
Add potassium carbonate as the catalyst.
-
Heat the mixture to reflux with stirring.
-
Collect the ethanol byproduct, which can be removed azeotropically with toluene if necessary, to drive the reaction to completion.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture.
-
Remove the excess allyl alcohol and toluene by distillation.
-
Purify the crude product by vacuum distillation to obtain Allyl cyclohexyloxyacetate.
-
Caption: Synthesis workflow for Allyl cyclohexyloxyacetate.
Analytical Protocol: Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity and quality of fragrance ingredients like Allyl cyclohexyloxyacetate.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms, or equivalent).
-
-
Sample Preparation:
-
Dilute the Allyl cyclohexyloxyacetate sample in a suitable solvent such as acetone or ethanol to a concentration of approximately 1-5%.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Data Analysis:
-
Identify the peak corresponding to Allyl cyclohexyloxyacetate based on its retention time, which can be confirmed using a standard.
-
Determine the purity by calculating the peak area percentage.
-
Caption: General workflow for GC-FID analysis.
Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The chemical is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology Overview:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37 °C.
-
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
-
-
Results for Allyl Cyclohexyloxyacetate:
Caption: Logical flow of the Ames test.
References
- 1. agilent.com [agilent.com]
- 2. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. researchgate.net [researchgate.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
